2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic small molecule featuring a pyridazinone core fused with a benzodioxol group and linked to a pyrimidine-piperazine moiety via an acetamide bridge. This structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and modulation of cellular signaling pathways. The benzodioxol group may enhance metabolic stability, while the pyrimidinyl-piperazine fragment likely contributes to target binding affinity, particularly in enzymes or receptors requiring basic nitrogen interactions .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-29-7-9-30(10-8-29)21-13-23(27-15-26-21)34-11-6-25-22(32)14-31-24(33)5-3-18(28-31)17-2-4-19-20(12-17)36-16-35-19/h2-5,12-13,15H,6-11,14,16H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINCMNNKYRKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Physicochemical Comparison :
The higher hydrogen bond acceptor count in the target compound may enhance solubility but reduce membrane permeability compared to simpler analogs .
Computational and Systems Pharmacology Insights
- Similarity Clustering (): Butina or Jarvis-Patrick algorithms classify the target compound within pyridazinone clusters but distinguish it via the piperazine-pyrimidine moiety, which may confer unique off-target effects .
- Docking Studies () : Analogous compounds show affinity for kinases (e.g., EGFR, VEGFR) and GPCRs. The target’s benzodioxol group may stabilize π-π stacking in hydrophobic binding pockets .
Discussion and Implications
Key challenges include balancing solubility and bioavailability, given its high molecular weight and polar surface area. and highlight the unpredictability of structure-activity relationships, emphasizing the need for empirical validation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be optimized for yield?
- Methodology : The synthesis involves multi-step reactions, including:
- Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) to link the pyridazinone core with the benzo[d][1,3]dioxole moiety .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) are standard for isolating intermediates .
- Data Insight : Yield optimization (60–75%) is achievable by maintaining temperatures at 60–80°C and inert atmospheres (N₂/Ar) during key steps .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 538.2) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP determination : Use shake-flask or HPLC-based methods to assess lipophilicity (predicted LogP: ~2.8) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Key Finding : The dioxole group enhances membrane permeability but may reduce metabolic stability due to cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodology :
- Dose-response curves : Compare IC₅₀ values in enzymatic (e.g., kinase inhibition) vs. cellular (e.g., cytotoxicity) assays .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methylpiperazine with morpholine) to isolate contributing moieties .
- Case Study : A pyrimidine analog showed 10-fold higher activity in cell-based assays than enzyme assays, suggesting prodrug activation .
Q. What strategies are effective for studying the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/k𝒹) for receptor-ligand interactions .
- Data Table :
| Target Protein | Binding Affinity (K𝒹, nM) | Assay Type | Reference |
|---|---|---|---|
| CDK2 | 28 ± 3.1 | SPR | |
| 5-HT₂A | 450 ± 25 | Radioligand |
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodology :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility (up to 5 mg/mL) .
- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen for improved hydrophilicity .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Strategy :
- Fragment-based design : Systematically modify substituents (e.g., pyrimidine → pyridine) and assess activity .
- 3D-QSAR : Generate CoMFA/CoMSIA models to predict activity cliffs .
- Example : Replacing the methylpiperazine group with a piperidine ring reduced kinase inhibition by 60% .
Q. How can degradation products be identified under stressed conditions (e.g., heat, pH)?
- Methodology :
- Forced degradation : Expose to 40°C/75% RH (stability chamber) or 0.1M HCl/NaOH (pH 1–13) .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide bond) .
- Data Insight : Major degradation pathway: Oxidative cleavage of the dioxole ring under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
